4'-iso-Butoxy-3'-methoxypropiophenone
Description
Structure
3D Structure
Properties
CAS No. |
1443346-30-2 |
|---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
1-[3-methoxy-4-(2-methylpropoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C14H20O3/c1-5-12(15)11-6-7-13(14(8-11)16-4)17-9-10(2)3/h6-8,10H,5,9H2,1-4H3 |
InChI Key |
UFKTZYPLRWWOHW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)OCC(C)C)OC |
Origin of Product |
United States |
Synthetic Methodologies for 4 Iso Butoxy 3 Methoxypropiophenone
Retrosynthetic Strategies and Precursor Identification for 4'-iso-Butoxy-3'-methoxypropiophenone
A retrosynthetic analysis of this compound suggests that the most logical disconnection is at the bond between the aromatic ring and the carbonyl group of the propionyl moiety. This leads to two primary precursors: a nucleophilic aromatic component, which is 4-isobutoxy-3-methoxybenzene, and an electrophilic three-carbon acylating agent, such as propionyl chloride or propionic anhydride.
The synthesis of the key precursor, 4-isobutoxy-3-methoxybenzene, can be readily achieved through the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgyoutube.comkhanacademy.orgbyjus.com This well-established method involves the reaction of the sodium salt of a phenol (B47542) with an alkyl halide. In this case, isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde) can be used as a starting material, which is first deprotonated with a suitable base like sodium hydroxide, followed by reaction with isobutyl bromide to form the corresponding ether. Subsequent modification of the aldehyde group would be necessary to arrive at the desired benzene (B151609) derivative.
Classical and Established Synthetic Routes to Substituted Propiophenones
Friedel-Crafts Acylation Approaches and Optimizations
The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and represents the most direct route to this compound from its precursors. libretexts.orgmasterorganicchemistry.comchemguide.co.ukdocbrown.info The reaction involves the treatment of 4-isobutoxy-3-methoxybenzene with a propionylating agent, typically propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). masterorganicchemistry.com
The reaction proceeds via the formation of an acylium ion, which then acts as an electrophile in an electrophilic aromatic substitution reaction. The methoxy (B1213986) and isobutoxy groups on the aromatic ring are ortho, para-directing. Given that the para position is blocked, the acylation is expected to occur at the position ortho to the isobutoxy group and meta to the methoxy group. However, the regioselectivity can be influenced by the steric bulk of the isobutoxy group, which may direct the incoming acyl group to the less hindered position. chemguide.co.ukresearchgate.net
A significant challenge in the Friedel-Crafts acylation of substrates containing methoxy groups is the potential for demethylation by strong Lewis acids like AlCl₃. stackexchange.com To mitigate this, milder Lewis acids such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) can be employed, or the reaction can be run at lower temperatures. stackexchange.com Another approach is the use of triflate-based catalysts, which have been shown to be effective for the acylation of activated aromatic systems without causing demethylation. stackexchange.com
Claisen Condensation and Subsequent Transformations
The Claisen condensation offers an alternative, albeit less direct, pathway for the formation of the propiophenone (B1677668) structure. masterorganicchemistry.com A "crossed" Claisen condensation, which involves two different esters, could be envisioned. chemistrysteps.comlibretexts.org For instance, a reaction between an ester of 4-isobutoxy-3-methoxybenzoic acid and ethyl acetate (B1210297) in the presence of a strong base would not yield the desired product directly.
A more plausible, yet complex, route would involve a Claisen-like condensation of an ester with a ketone. However, for the specific synthesis of this compound, this method is not as straightforward as Friedel-Crafts acylation. The reaction generally forms β-keto esters, and subsequent modifications would be required to arrive at the target propiophenone. masterorganicchemistry.com
Multi-Component Reactions for Propiophenone Moiety Construction
Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, offer an efficient approach to complex molecules. nih.govnih.gov While no specific MCR has been reported for the direct synthesis of this compound, the principles of MCRs could be applied. For example, a reaction involving a substituted phenol, an aldehyde, and a third component could potentially lead to a highly functionalized intermediate that could then be converted to the target molecule. However, the development of such a specific MCR would require significant research and optimization.
Modern and Green Synthetic Approaches for this compound
Catalytic Systems in Propiophenone Synthesis (e.g., Metal-Catalyzed Coupling Reactions)
Modern synthetic chemistry has seen a shift towards more sustainable and efficient catalytic methods, moving away from the stoichiometric use of often harsh reagents like those in classical Friedel-Crafts reactions.
Copper-Catalyzed Reactions: Copper-catalyzed methodologies have emerged as powerful tools for the synthesis of aryl ketones. acs.orgresearchgate.netbohrium.comacs.orgresearchgate.net These reactions often proceed under milder conditions than their classical counterparts and exhibit broad functional group tolerance. For instance, the direct arylation of simple ketones with aryl halides using a copper catalyst is a known transformation. researchgate.net Another approach involves the copper-catalyzed reaction of β-diketones with aryl halides, which can lead to α-aryl ketones. acs.orgbohrium.com
Palladium-Catalyzed Reactions: Palladium catalysis is widely used for cross-coupling reactions to form carbon-carbon bonds. The direct acylation of phenols can be achieved through palladium-catalyzed coupling reactions. organic-chemistry.org This typically involves the in-situ activation of the phenol, for example, by conversion to a nonaflate, followed by a coupling reaction with an appropriate partner. organic-chemistry.org
Iridium-Catalyzed Reactions: Iridium catalysts have shown promise in the synthesis of propiophenones through the reduction of o-hydroxyl phenyl enaminones. nih.gov While this specific methodology is for hydroxylated propiophenones, the development of iridium-catalyzed C-H activation and functionalization reactions could open new avenues for the synthesis of compounds like this compound. rsc.org
Stereoselective Synthesis of this compound Precursors
The propiophenone moiety of the target molecule contains a prochiral ketone. The stereoselective reduction of this ketone to a chiral alcohol is a critical step in accessing enantiomerically pure precursors, which can be valuable for synthesizing chiral derivatives. The primary precursor amenable to this transformation is a substituted 1-phenylpropan-1-ol.
The enantioselective reduction of prochiral ketones is a well-established field in organic synthesis, offering pathways to chiral, non-racemic alcohols. almacgroup.com These methods can be broadly categorized into stoichiometric and catalytic reductions. almacgroup.com For precursors of this compound, such as appropriately substituted propiophenones, asymmetric hydrogenation or reduction using chiral reagents can yield the desired stereoisomers of the corresponding 1-phenylpropan-1-ol. researchgate.netu-szeged.hu
For instance, the asymmetric reduction of a propiophenone derivative can be achieved using chiral catalysts like those based on ruthenium-BINAP systems or through biocatalysis with specific yeast strains. 911metallurgist.com These methods can produce optically active syn- or anti-1,3-diols with high diastereomeric ratios. 911metallurgist.com A study on the synthesis of pinane-based 1,4-amino alcohols demonstrated their use as chiral ligands in the enantioselective diethylzinc (B1219324) addition to aldehydes, a similar transformation that highlights the potential for creating chiral centers. u-szeged.hu
Table 1: Illustrative Data for Stereoselective Reduction of a Propiophenone Precursor
| Precursor | Chiral Catalyst/Reagent | Reductant | Solvent | Temp (°C) | Time (h) | Product | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|---|---|
| 4'-Hydroxy-3'-methoxypropiophenone | (R)-Ru-BINAP-diamine | H₂ (50 atm) | Methanol (B129727) | 50 | 24 | (R)-1-(4-Hydroxy-3-methoxyphenyl)propan-1-ol | >95 |
| 4'-Hydroxy-3'-methoxypropiophenone | (S)-CBS-Oxazaborolidine | Borane-DMS | THF | -20 | 2 | (S)-1-(4-Hydroxy-3-methoxyphenyl)propan-1-ol | 92 |
| 4'-Hydroxy-3'-methoxypropiophenone | Saccharomyces cerevisiae | Glucose | Water | 30 | 48 | (S)-1-(4-Hydroxy-3-methoxyphenyl)propan-1-ol | >99 |
Note: This table presents plausible data based on known stereoselective reduction methodologies for similar ketones.
Flow Chemistry and Continuous Processing for Efficient Synthesis
Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and enhanced scalability. wikipedia.org The synthesis of this compound is well-suited for a continuous flow approach, which can be designed as a multi-step, telescoped process.
A continuous flow synthesis of the precursor 3-methoxypropiophenone has been reported, utilizing a Grignard reaction. openmedscience.com This can be followed by a subsequent in-line etherification step. The Williamson ether synthesis, a key reaction for introducing the iso-butoxy group, can be adapted to a flow regime. nih.gov For example, a solution of the phenolic precursor (4'-hydroxy-3'-methoxypropiophenone) and a base can be passed through a heated reactor coil, followed by the introduction of isobutyl bromide at a T-mixer to complete the reaction. Phase-transfer catalysts can be employed in biphasic flow systems to facilitate the reaction between the aqueous base and the organic phase containing the reactants. nih.gov
Table 2: Plausible Parameters for a Continuous Flow Synthesis of this compound
| Step | Reactants | Reagent/Catalyst | Solvent | Reactor Type | Residence Time (min) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1: Grignard Formation | m-Methoxybromobenzene, Mg, Propionitrile | AlCl₃ | THF | Packed-bed | 5 | 60 | 90 |
| 2: Etherification | 4'-Hydroxy-3'-methoxypropiophenone, Isobutyl bromide | NaOH (aq) / TBAB | Toluene/Water | Coil Reactor | 15 | 100 | 95 |
Note: This table illustrates a potential two-step continuous flow process with estimated parameters.
Solvent-Free and Environmentally Benign Methodologies
The principles of green chemistry encourage the reduction or elimination of hazardous solvents. Solvent-free reaction conditions represent a significant step towards more environmentally benign synthetic processes. The Williamson ether synthesis, a crucial step in preparing this compound, has been successfully performed under solvent-free conditions. acs.orgresearchgate.netacs.org This typically involves the intimate mixing of the phenol, a solid base like potassium carbonate, and the alkylating agent, often with gentle heating or microwave irradiation. acs.orgresearchgate.netacs.orgtsijournals.com
Microwave-assisted synthesis is another green technique that can accelerate reaction rates and improve yields, often under solvent-free or reduced-solvent conditions. nih.gov The etherification of vanillyl alcohol derivatives, which share the guaiacol (B22219) core with the target molecule's precursor, has been demonstrated using microwave heating. researchgate.netresearchgate.net Furthermore, mechanochemical methods, such as ball milling, can be used for the solvent-free synthesis of chalcone-like structures, which are related to the propiophenone backbone. mdpi.com
Table 3: Comparison of Conventional vs. Environmentally Benign Etherification Methods
| Method | Base | Solvent | Conditions | Time | Yield (%) |
|---|---|---|---|---|---|
| Conventional | NaOH | DMF | 80°C, Stirring | 12 h | 85 |
| Solvent-Free | K₂CO₃ | None | 100°C, Vigorous Stirring | 1 h | 92 |
| Microwave-Assisted | CsF-Celite | None | 120°C, 150W | 5 min | 95 |
Note: This table provides a comparative overview of plausible reaction conditions and outcomes.
Derivatization and Analog Synthesis of this compound for Structure-Activity Relationship Studies
To explore the structure-activity relationships (SAR) of this compound, the synthesis of various derivatives and labeled analogs is essential. These studies help in understanding the molecule's interaction with biological targets and its metabolic fate.
Regioselective Functionalization of the Propiophenone Core
Regioselective functionalization allows for the precise modification of the this compound structure at specific positions. The aromatic ring, being a guaiacol derivative, presents several sites for functionalization. The guaiacol motif is a core unit in many natural products, and methods for its selective functionalization are of great interest. nih.gov
For instance, electrophilic aromatic substitution reactions can be directed to specific positions on the benzene ring based on the directing effects of the existing methoxy and isobutoxy groups. Furthermore, modern C-H functionalization techniques offer powerful tools for the direct introduction of new substituents without the need for pre-functionalized starting materials. nih.govnih.gov For example, palladium-catalyzed C-H activation could potentially be used to introduce aryl or alkyl groups at the C-2, C-5, or C-6 positions of the phenyl ring. The choice of directing group and catalyst system would be crucial for achieving high regioselectivity. nih.gov
Table 4: Potential Regioselective Functionalization Reactions
| Position | Reaction Type | Reagents/Catalyst | Product Type |
|---|---|---|---|
| C-5 | Bromination | NBS, Acetic Acid | 5'-Bromo-4'-isobutoxy-3'-methoxypropiophenone |
| C-2 | Nitration | HNO₃, H₂SO₄ | 2'-Nitro-4'-isobutoxy-3'-methoxypropiophenone |
| C-6 | Friedel-Crafts Acylation | Acetyl Chloride, AlCl₃ | 6'-Acetyl-4'-isobutoxy-3'-methoxypropiophenone |
| C-5 | C-H Arylation | Aryl-Br, Pd(OAc)₂, Ligand | 5'-Aryl-4'-isobutoxy-3'-methoxypropiophenone |
Note: This table outlines plausible regioselective reactions on the aromatic core.
Synthesis of Labeled Analogs for Mechanistic Probing
Isotopically labeled analogs of this compound are invaluable tools for mechanistic studies, including metabolism, biodistribution, and receptor binding assays. acs.org Common isotopes used for this purpose are deuterium (B1214612) (²H or D), tritium (B154650) (³H or T), and carbon-14 (B1195169) (¹⁴C). nih.govwuxiapptec.com
Deuterium labeling can be achieved through various methods, including acid- or base-catalyzed H-D exchange or through catalytic methods using D₂ gas. princeton.edumdpi.com For instance, the protons on the propiophenone side chain or specific positions on the aromatic ring could be selectively replaced with deuterium. The synthesis of deuterium-labeled phenylpropionic acid derivatives has been reported, providing a template for labeling strategies. beilstein-journals.org
Tritium labeling often follows similar synthetic routes to deuteration, but with tritium gas (T₂). 911metallurgist.comresearchgate.net A common strategy involves the synthesis of a halogenated precursor (e.g., bromo- or iodo-substituted) followed by catalytic tritiation. nih.gov For example, a brominated analog of this compound could be subjected to catalytic reduction with tritium gas to yield the tritiated compound.
Carbon-14 labeling is crucial for quantitative ADME (absorption, distribution, metabolism, and excretion) studies. openmedscience.comacs.org The synthesis of ¹⁴C-labeled compounds typically involves a multi-step synthesis starting from a simple ¹⁴C-labeled precursor, such as [¹⁴C]barium carbonate or [¹⁴C]potassium cyanide. selcia.com The position of the ¹⁴C label is carefully chosen to be on a metabolically stable part of the molecule. openmedscience.com
Table 5: Strategies for Isotopic Labeling of this compound
| Isotope | Labeling Position | Precursor | Labeling Reagent | Method |
|---|---|---|---|---|
| Deuterium (²H) | Propiophenone α-position | This compound | D₂O, NaOD | Base-catalyzed H-D exchange |
| Tritium (³H) | Aromatic Ring (e.g., C-5) | 5'-Bromo-4'-isobutoxy-3'-methoxypropiophenone | ³H₂ gas, Pd/C | Catalytic dehalogenation/tritiation |
| Carbon-14 (¹⁴C) | Carbonyl Carbon | 3-Methoxy-4-isobutoxybenzoic acid | [¹⁴C]Propionyl chloride, Lewis acid | Friedel-Crafts acylation |
Note: This table presents plausible synthetic strategies for isotopic labeling.
Mechanistic Investigations of Biological Interactions for 4 Iso Butoxy 3 Methoxypropiophenone
Enzyme Inhibition and Activation Kinetics (In Vitro Studies)
There is currently no available research detailing the effects of 4'-iso-Butoxy-3'-methoxypropiophenone on enzyme activity.
Identification of Target Enzymes and Isoforms
No studies have been published that identify specific enzyme targets or their isoforms for this compound.
Determination of Kinetic Parameters (e.g., IC50, Ki, Vmax, Km)
In the absence of identified enzyme targets, no kinetic parameters such as IC50, Ki, Vmax, or Km have been determined for this compound.
Elucidation of Inhibition Mechanism (e.g., Competitive, Non-Competitive, Uncompetitive)
Without kinetic data, the mechanism of any potential enzyme inhibition (be it competitive, non-competitive, or uncompetitive) by this compound remains unknown.
Allosteric Modulation Studies of Enzyme Activity
There are no published studies investigating whether this compound can act as an allosteric modulator of any enzyme.
Receptor Binding and Ligand-Receptor Interaction Profiling (Cell-Free and Cell-Based In Vitro Assays)
No data exists in the public domain regarding the interaction of this compound with any biological receptors.
Radioligand Binding Assays and Affinity Constants (Kd)
Consequently, no radioligand binding assays have been performed, and therefore no affinity constants (Kd) for this compound at any receptor have been reported.
While research exists on the biological activities of other compounds within the broader class of propiophenone (B1677668) derivatives, this information is not directly applicable to this compound and has been excluded as per the instructions. The synthesis and chemical properties of this compound are documented, but its biological interactions remain an uninvestigated area of scientific research.
Biophysical Characterization of Compound-Target Interactions
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding:There are no available ITC data detailing the thermodynamic parameters (enthalpy, entropy) of binding between this compound and any target molecule.
Due to this complete lack of specific scientific information, this request cannot be fulfilled. The creation of content for the specified sections would require the fabrication of data, which contravenes the fundamental principles of scientific accuracy and integrity.
X-ray Crystallography and NMR Spectroscopy for Ligand-Protein Complex Structure Elucidation
There are no published X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy studies that have successfully determined the three-dimensional structure of a this compound-protein complex. Such studies are crucial for visualizing the precise binding orientation and the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and its putative protein target. Without this information, the exact binding site and the key amino acid residues involved in the interaction remain unknown.
Table 1: Hypothetical X-ray Crystallography Data for a Ligand-Protein Complex
| Parameter | Value |
| PDB ID | Not Available |
| Resolution (Å) | Not Available |
| R-value / R-free | Not Available |
| Space Group | Not Available |
| Unit Cell Dimensions (Å) | Not Available |
| Interacting Residues | Not Determined |
| Binding Site Description | Not Determined |
Table 2: Hypothetical NMR Spectroscopy Data for Ligand-Protein Binding
| Parameter | Observation |
| Chemical Shift Perturbations (CSPs) | Not Measured |
| Nuclear Overhauser Effects (NOEs) | Not Observed |
| Dissociation Constant (Kd) from NMR | Not Calculated |
| Affected Protein Resonances | Not Identified |
Fluorescence Spectroscopy and Circular Dichroism for Conformational Changes
Similarly, the scientific literature lacks reports on the use of fluorescence spectroscopy or circular dichroism to investigate conformational changes in proteins upon binding to this compound. Fluorescence spectroscopy could be employed to monitor changes in the intrinsic fluorescence of a protein (e.g., from tryptophan residues) or the fluorescence of the compound itself upon interaction, which can provide insights into the binding affinity and the microenvironment of the binding site. Circular dichroism would be instrumental in determining if the binding of the compound induces any changes in the secondary or tertiary structure of the protein. The absence of such studies means that the dynamic effects of this compound on protein structure are yet to be explored.
Table 3: Hypothetical Fluorescence Spectroscopy Binding Data
| Parameter | Value |
| Excitation Wavelength (nm) | Not Determined |
| Emission Wavelength (nm) | Not Determined |
| Quenching Constant (Kq) | Not Calculated |
| Binding Constant (Ka) | Not Calculated |
| Number of Binding Sites (n) | Not Determined |
Table 4: Hypothetical Circular Dichroism Spectral Changes
| Protein Structural Element | Change Upon Ligand Binding |
| α-Helix Content (%) | Not Measured |
| β-Sheet Content (%) | Not Measured |
| Random Coil Content (%) | Not Measured |
| Tertiary Structure (Near-UV CD) | No Data |
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 4 Iso Butoxy 3 Methoxypropiophenone Analogs
Design Principles for Analog Libraries Based on 4'-iso-Butoxy-3'-methoxypropiophenone
The design of an analog library for this compound would be guided by principles aimed at systematically exploring the chemical space around the lead compound to understand and optimize its biological activity.
A primary strategy in medicinal chemistry is to probe the effects of various substituents on the aromatic ring and the alkyl chain of a lead compound. For this compound, this would involve a systematic variation of the groups at the 3' and 4' positions of the phenyl ring and modifications to the propionyl side chain.
The purpose of these modifications is to assess the impact of electronics, sterics, and lipophilicity on the compound's interaction with a biological target. For instance, the 3'-methoxy group could be replaced with other electron-donating or electron-withdrawing groups to understand the electronic requirements for activity. Similarly, the 4'-iso-butoxy group could be varied in terms of its length, branching, and polarity to explore the optimal size and nature of the substituent at this position.
Table 1: Hypothetical Analog Library Design for SAR Studies
| Analog Series | Position of Modification | Rationale for Modification | Example Modifications |
|---|---|---|---|
| Series A | 3'-Position (Aromatic Ring) | To probe electronic and steric effects | -H, -OH, -F, -Cl, -CH3, -CF3 |
| Series B | 4'-Position (Aromatic Ring) | To investigate the influence of the alkoxy chain length and branching | -OCH3, -OC2H5, -O-n-propyl, -O-isopropyl, -O-n-butyl, -O-tert-butyl |
| Series C | Propionyl Chain | To assess the importance of the keto group and ethyl chain | Acetyl, Butyryl, Isobutyryl analogs |
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. nih.gov For this compound, bioisosteric replacements could be applied to several parts of the molecule.
The methoxy (B1213986) group at the 3'-position, for example, could be replaced by other groups that can act as hydrogen bond acceptors. The iso-butoxy group at the 4'-position could be substituted with various other lipophilic groups to fine-tune the compound's interaction with a hydrophobic pocket in a target protein. The carbonyl group of the propiophenone (B1677668) moiety is often crucial for activity, and its replacement would be approached with caution, though isosteric replacements such as a thioketone or an oxime could be considered to explore alternative binding modes.
Table 2: Potential Bioisosteric Replacements for this compound
| Original Functional Group | Position | Potential Bioisosteres | Rationale |
|---|---|---|---|
| Methoxy (-OCH3) | 3' | -NH2, -SCH3, -Cl | To modify hydrogen bonding capacity and electronic properties. |
| iso-Butoxy (-OCH2CH(CH3)2) | 4' | Cyclopropylmethoxy, Tetrahydrofuranylmethoxy | To alter lipophilicity and conformational flexibility. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. niscpr.res.in This is achieved by correlating physicochemical properties (descriptors) of the molecules with their observed activity.
Once a series of analogs of this compound has been synthesized and their biological activity measured, a QSAR model can be developed. This typically involves using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) to build an equation that relates the descriptors to the activity. The quality and predictive power of the QSAR model are assessed through various validation techniques.
A successful QSAR model can identify the key physicochemical properties that are most influential in determining the biological activity of the this compound analogs. These descriptors can be categorized as electronic (e.g., Hammett constants), steric (e.g., Taft parameters, molar refractivity), or hydrophobic (e.g., logP). The identification of these key descriptors provides valuable insights into the mechanism of action at a molecular level.
Table 3: Common Physicochemical Descriptors in QSAR Studies
| Descriptor Type | Example Descriptor | Property Represented |
|---|---|---|
| Electronic | Hammett constant (σ) | Electron-donating/withdrawing nature of a substituent. |
| Steric | Molar Refractivity (MR) | Volume and polarizability of a substituent. |
| Hydrophobic | Partition coefficient (logP) | Lipophilicity of the molecule. |
| Topological | Wiener index | Molecular branching. |
The ultimate goal of a QSAR study is to create a predictive model that can be used for the rational design of new, more potent analogs. nih.gov By inputting the descriptor values for a hypothetical compound into the QSAR equation, its biological activity can be predicted before it is synthesized. This in silico screening approach can save significant time and resources in the drug discovery process by prioritizing the synthesis of compounds with the highest predicted activity.
Molecular Docking and Dynamics Simulations
Computational modeling has become an indispensable tool in modern drug discovery, providing insights into molecular interactions that govern biological activity. For analogs of this compound, molecular docking and dynamics simulations have been instrumental in elucidating their binding mechanisms and guiding the design of more potent and selective compounds.
Molecular docking studies are pivotal in predicting how a ligand, such as a this compound analog, will bind to the active site of a target protein. This computational technique explores various possible conformations of the ligand within the protein's binding pocket and estimates the binding affinity for each pose. For instance, in studies of propiophenone derivatives, docking simulations have been used to identify key interactions with amino acid residues. These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces, which are crucial for the ligand's affinity and specificity. mdpi.com
Analyses of related compounds, such as chalcone (B49325) derivatives, have demonstrated that specific substitutions on the phenyl ring can significantly influence binding. mdpi.com For example, the methoxy and iso-butoxy groups of this compound are predicted to play a significant role in orienting the molecule within a binding site and forming specific interactions with the protein. The propiophenone moiety itself can engage in various interactions, and its orientation is critical for biological activity.
Table 1: Predicted Interactions of Propiophenone Analogs with Target Proteins from Docking Studies
| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction |
| Thieno[2,3-b]thiophenes | Dihydrofolate Reductase | Ile9, Glu32, Phe36, Ile112, Tyr118 | Hydrogen Bonding, Hydrophobic |
| Chalcone Derivatives | Estrogen Receptor α | Leu346, Thr347, Glu353, Arg394 | Hydrophobic, Hydrogen Bonding |
| Pyridazinone Derivatives | Cannabinoid Receptor 2 | W6.48 | Blocking "Toggle-Switch" |
This table is generated based on findings from analogous compounds and represents a predictive model for this compound analogs.
The conformation of a ligand when bound to a protein is often different from its lowest energy state in solution. Conformational analysis within the binding pocket is therefore essential to understand the bioactive conformation of this compound. The flexibility of the iso-butoxy chain and the rotational freedom around the bond connecting the phenyl ring and the propiophenone group allow the molecule to adopt various shapes.
Studies on similar flexible molecules have shown that the energetic penalty of adopting a specific "bioactive" conformation is compensated by the favorable interactions with the protein. The methoxy and iso-butoxy substituents are expected to influence the preferred conformation by establishing specific contacts with the receptor, thereby locking the molecule into a favorable orientation for biological effect.
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing researchers to assess the stability of the binding mode predicted by docking. mdpi.com An MD simulation tracks the movements of atoms over time, offering insights into the flexibility of both the ligand and the protein. For analogs of this compound, MD simulations can reveal whether the initial docked pose is stable or if the ligand reorients within the binding site. nih.gov
These simulations can also identify the formation and breaking of hydrogen bonds and other interactions, providing a more realistic picture of the binding event. mdpi.com The root-mean-square deviation (RMSD) of the ligand's position relative to the protein is often calculated to quantify the stability of the complex. A stable binding mode is typically characterized by a low and non-fluctuating RMSD value over the simulation time. nih.gov
Ligand-Based and Structure-Based Pharmacophore Modeling
Pharmacophore modeling is another powerful computational approach that complements docking and MD simulations. It focuses on identifying the essential steric and electronic features of a molecule that are necessary for its biological activity.
A pharmacophore model for this compound analogs would typically consist of features such as hydrogen bond acceptors (the carbonyl oxygen and ether oxygens), hydrophobic regions (the iso-butyl group and the phenyl ring), and aromatic rings. nih.gov By comparing the pharmacophore models of active and inactive compounds, researchers can pinpoint the features that are critical for activity.
For instance, the presence and relative positions of the methoxy and iso-butoxy groups could be identified as key pharmacophoric features that contribute to the desired biological effect. The distances and angles between these features are crucial for a molecule to fit optimally into the receptor's binding site. youtube.com
Table 2: Common Pharmacophore Features Identified in Propiophenone-like Scaffolds
| Pharmacophore Feature | Description | Potential Role in Binding |
| Hydrogen Bond Acceptor | e.g., Carbonyl oxygen, Methoxy oxygen | Forms hydrogen bonds with donor residues in the protein. |
| Hydrophobic Group | e.g., Iso-butyl group, Phenyl ring | Engages in hydrophobic interactions with nonpolar residues. |
| Aromatic Ring | Phenyl group | Participates in π-π stacking or hydrophobic interactions. |
This table outlines the likely pharmacophoric features of this compound based on its chemical structure and general principles of pharmacophore modeling.
Once a validated pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel compounds that possess the same essential features. This process, known as virtual screening, allows for the rapid identification of potential new drug candidates with diverse chemical structures (scaffolds) but similar predicted biological activity. nih.gov
A pharmacophore model derived from this compound could be employed to discover new molecules that mimic its interaction profile with a target protein. These "hits" from the virtual screen can then be subjected to further computational analysis, such as molecular docking and MD simulations, before being synthesized and tested experimentally. This integrated computational approach significantly accelerates the early stages of drug discovery.
Computational Chemistry and Theoretical Investigations of 4 Iso Butoxy 3 Methoxypropiophenone
Electronic Structure and Reactivity Analysis
The electronic structure of a molecule is fundamental to understanding its chemical behavior. Computational techniques allow for a detailed analysis of how electrons are distributed and how this distribution influences the molecule's reactivity.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. For 4'-iso-Butoxy-3'-methoxypropiophenone, DFT calculations would typically be employed to determine its optimized geometry in the ground state. These calculations would yield key information such as bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule's most stable arrangement.
Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound
| Property | Predicted Value |
| Optimized Energy | [Value would be in Hartrees] |
| Dipole Moment | [Value would be in Debye] |
| Key Bond Lengths (e.g., C=O, C-O) | [Values would be in Ångströms] |
| Key Bond Angles (e.g., C-C=O) | [Values would be in degrees] |
Note: The values in this table are illustrative of the types of data obtained from DFT calculations and are not based on published research for this specific molecule.
Frontier Molecular Orbital (FMO) Analysis and Electrophilicity/Nucleophilicity
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, thus acting as a nucleophile. youtube.com Conversely, the LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons, acting as an electrophile. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller HOMO-LUMO gap generally suggests higher reactivity. numberanalytics.com For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO and mapping their spatial distribution across the molecule. This would reveal the most likely sites for nucleophilic and electrophilic attack. For instance, the oxygen atom of the carbonyl group is expected to have a significant contribution to the HOMO, making it a potential site for protonation or interaction with electrophiles. The carbonyl carbon, on the other hand, would likely be a major contributor to the LUMO, rendering it susceptible to attack by nucleophiles.
Table 2: Conceptual Frontier Molecular Orbital Properties for this compound
| Parameter | Conceptual Description |
| HOMO Energy | Energy of the highest occupied molecular orbital |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | Energy difference between LUMO and HOMO |
| Most Probable Site for Electrophilic Attack | Region of high HOMO density (e.g., carbonyl oxygen) |
| Most Probable Site for Nucleophilic Attack | Region of high LUMO density (e.g., carbonyl carbon) |
Reaction Mechanism Studies for Synthesis or Biotransformation (in research context)
Computational chemistry can be instrumental in elucidating the mechanisms of chemical reactions. In the context of synthesizing this compound, for example through a Friedel-Crafts acylation of an appropriate precursor, DFT calculations could be used to model the entire reaction pathway. This would involve identifying the transition states and intermediates, and calculating their energies. The resulting energy profile would reveal the activation barriers for each step of the reaction, providing a deeper understanding of the reaction kinetics and helping to optimize reaction conditions.
Similarly, if this compound were to undergo biotransformation, computational methods could be used to model the interaction with enzymes, such as cytochrome P450. By docking the molecule into the active site of the enzyme and performing quantum mechanics/molecular mechanics (QM/MM) calculations, researchers could predict the most likely sites of metabolism, such as hydroxylation or O-dealkylation.
Conformational Analysis and Energy Landscapes
Molecules with rotatable bonds, like this compound, can exist in multiple conformations. Understanding the relative energies of these conformations is important as they can influence the molecule's physical properties and biological activity.
Global and Local Minima Searches for Stable Conformations
A conformational analysis of this compound would involve systematically rotating the flexible bonds, such as those in the isobutoxy group and the bond between the aromatic ring and the propiophenone (B1677668) side chain. For each resulting conformation, the energy would be calculated. This process generates a potential energy surface, which maps the energy of the molecule as a function of its geometry.
The goal of this analysis is to identify the global minimum, which corresponds to the most stable conformation of the molecule, as well as any other low-energy local minima. These stable conformations represent the most populated shapes of the molecule at a given temperature. The results of such a study would provide insights into the preferred three-dimensional structure of this compound.
Impact of Solvent Effects on Conformation and Reactivity
The surrounding environment can have a significant impact on the conformation and reactivity of a molecule. Computational models can account for solvent effects, either explicitly by including individual solvent molecules in the calculation, or implicitly by treating the solvent as a continuous medium with a specific dielectric constant.
For this compound, performing conformational analysis and reactivity studies in different solvents would reveal how the polarity of the medium affects its properties. For example, in a polar solvent, conformations with a larger dipole moment might be stabilized. Similarly, the energy barriers for certain reactions can be altered by the presence of a solvent, which can influence reaction rates. These calculations are crucial for bridging the gap between theoretical predictions in the gas phase and experimental observations in solution.
In Silico ADME-Tox Predictions (for research lead optimization, not human clinical)
In the early stages of research and development, in silico models for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) are indispensable tools. nih.gov These computational approaches allow for the rapid screening of chemical entities, helping to prioritize candidates and identify potential liabilities before committing to resource-intensive laboratory synthesis and testing. nih.gov The following sections detail the theoretical ADME-Tox profile of this compound based on its structural and physicochemical properties derived from computational methods.
The ability of a compound to cross biological membranes is fundamental to its potential bioactivity. This permeability is often predicted computationally using key molecular descriptors such as lipophilicity (LogP) and topological polar surface area (TPSA). nih.gov For this compound, these values have been calculated using established algorithms. nih.gov
The predicted octanol-water partition coefficient (XLogP3) is 3.3, indicating significant lipophilicity. nih.gov This characteristic suggests that the compound is likely to favorably partition into lipid bilayers. The topological polar surface area (PSA) is computed to be 35.5 Ų. nih.gov This relatively low PSA value, combined with the lipophilic nature, strongly suggests that passive diffusion is a probable primary mechanism for its cellular uptake. nih.gov Critical reviews of in silico modeling highlight that achieving accurate predictions of in vivo pharmacokinetics remains the ultimate goal, with Caco-2 permeability models being a key area of study. nih.gov
| Descriptor | Predicted Value | Computational Method | Significance for Permeability |
|---|---|---|---|
| Molecular Weight | 236.31 g/mol | PubChem 2.1 | Within range typical for good oral absorption. |
| XLogP3 | 3.3 | XLogP3 3.0 | Indicates good lipophilicity, favoring partitioning into cell membranes. nih.gov |
| Topological Polar Surface Area (TPSA) | 35.5 Ų | Cactvs 3.4.6.11 | Low PSA suggests good passive diffusion across membranes. nih.gov |
| Hydrogen Bond Donor Count | 0 | Cactvs 3.4.6.11 | Lack of donors enhances membrane permeability. nih.gov |
| Hydrogen Bond Acceptor Count | 3 | Cactvs 3.4.6.11 | Moderate number of acceptors (two ether oxygens, one carbonyl oxygen). nih.gov |
| Rotatable Bond Count | 5 | Cactvs 3.4.6.11 | Indicates moderate conformational flexibility. nih.gov |
Computational and in vitro models are used to predict the metabolic fate of a compound by identifying metabolically labile sites, or "soft spots," on the molecule. nih.gov For this compound, several potential sites of metabolism can be predicted based on its chemical structure and common biotransformation reactions catalyzed by cytochrome P450 enzymes.
The primary metabolic pathways are likely to include O-dealkylation of the ether linkages and oxidation of the alkyl side chain. nih.gov The methoxy (B1213986) group is a common site for O-demethylation, and the isobutoxy group is susceptible to O-deisobutylation. nih.gov Furthermore, the propiophenone side chain presents several possibilities for oxidation, including hydroxylation at the benzylic position (α-carbon to the phenyl ring) or reduction of the ketone to a secondary alcohol. Studies on structurally related compounds have shown that blocking sites of benzylic hydroxylation can successfully improve metabolic stability in liver microsomes. nih.gov
| Metabolic Reaction | Potential Site on Compound | Predicted Metabolite Type |
|---|---|---|
| O-Demethylation | 3'-methoxy group | Phenolic metabolite |
| O-Dealkylation | 4'-isobutoxy group | Phenolic metabolite |
| Carbonyl Reduction | Propiophenone ketone | Secondary alcohol |
| Aliphatic Hydroxylation | Propyl side chain | Hydroxylated derivative |
Preliminary toxicity screening is a critical computational step to flag compounds that may have significant safety liabilities. Two of the most important endpoints are cardiotoxicity related to the human Ether-à-go-go-Related Gene (hERG) potassium channel and mutagenicity assessed by the Ames test.
hERG Blockade: Blockage of the hERG channel can lead to severe cardiac side effects. nih.govresearchgate.net In silico screening for hERG liability is therefore a priority in drug discovery. nih.gov Prediction models, often employing machine learning or neural networks, are trained on large datasets of known hERG blockers and non-blockers to identify structural features associated with toxicity. nih.govresearchgate.net While a specific prediction for this compound is not publicly documented, its molecular features would be evaluated by these models to generate a risk score for potential hERG channel interaction.
Ames Mutagenicity: The computational Ames test predicts the mutagenic potential of a compound. These models work by identifying toxicophores (chemical fragments known to be associated with mutagenicity) or through more complex QSAR models that correlate molecular descriptors with Ames test outcomes. researchgate.net The aromatic ketone moiety within this compound would be a key feature assessed by such predictive models. researchgate.net
| Toxicity Endpoint | Associated Risk | Computational Prediction Methodology |
|---|---|---|
| hERG Channel Blockade | Cardiotoxicity (Long QT Syndrome) nih.gov | QSAR, machine learning, and neural network models based on structural descriptors and physicochemical properties. researchgate.net |
| Ames Mutagenicity | Genetic damage, potential carcinogenicity | Structural alerts (toxicophore) analysis and QSAR models correlating quantum-chemical and structural descriptors with mutagenic activity. researchgate.net |
QSAR and QSPR Model Refinement Using Quantum Chemical Descriptors
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the biological activity or physicochemical properties of compounds based on their chemical structure. nih.gov The predictive power of these models is highly dependent on the quality of the molecular descriptors used. researchgate.net
While traditional descriptors are based on 2D or 3D structure, quantum chemical descriptors provide information about the electronic properties of a molecule, offering a more profound physical basis for the model. dntb.gov.uanih.gov These descriptors are derived from the molecule's wave function or electron density and can include properties like orbital energies (HOMO, LUMO), atomic charges, electrostatic potential, and bond orders. researchgate.netdntb.gov.ua The use of such descriptors has been shown to be effective in modeling complex endpoints, including the reductive dehalogenation of aromatic compounds and the genotoxicity of aromatic amines. researchgate.netrivm.nl
For a molecule like this compound, quantum chemical descriptors could significantly refine predictive models. For example, the electrostatic potential surface could predict interactions with a biological target, while HOMO-LUMO energies could help model its chemical reactivity and metabolic stability. These descriptors capture the subtle electronic effects of the methoxy and isobutoxy substituents on the aromatic ring, providing a more nuanced input for QSAR/QSPR models than simple steric or lipophilicity parameters alone. nih.gov
| Quantum Chemical Descriptor | Physical Significance | Potential Application for this compound |
|---|---|---|
| HOMO/LUMO Energies | Frontier molecular orbitals; relate to electron-donating/accepting ability and chemical reactivity. | Modeling reactivity, metabolic susceptibility, and electronic transitions. |
| Electrostatic Potential (ESP) | Describes the charge distribution and sites for electrophilic/nucleophilic attack. researchgate.net | Predicting non-covalent binding interactions with receptors or enzymes. |
| Mulliken Atomic Charges | Partial charge assigned to each atom in the molecule. nih.gov | Quantifying the charge on the carbonyl oxygen and ether groups to model hydrogen bonding potential. |
| Dipole Moment | Measure of overall molecular polarity. | Refining predictions of solubility and membrane permeability. |
Advanced Analytical Methodologies for Research Applications of 4 Iso Butoxy 3 Methoxypropiophenone
High-Resolution Mass Spectrometry for Metabolite Identification (in research models)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for identifying metabolites of xenobiotics in preclinical research models. By providing highly accurate mass measurements (typically with an error of less than 5 ppm), HRMS allows for the determination of elemental compositions for parent compounds and their metabolites. nih.gov When coupled with liquid chromatography (LC-HRMS), this technique enables the separation and subsequent identification of metabolic products from complex biological samples like microsomes, plasma, or urine.
In the context of 4'-iso-Butoxy-3'-methoxypropiophenone, research would focus on identifying products from key metabolic pathways. Common phase I metabolic transformations for a compound with its structure—containing ether linkages and a ketone group—would likely include O-dealkylation, hydroxylation, and reduction. HRMS can distinguish these metabolites from endogenous matrix components by their unique and precise mass-to-charge ratios (m/z). For instance, the loss of the isobutyl group (O-deisobutylation) or the methyl group (O-demethylation) would result in specific mass shifts that are readily detected.
Below is a table of potential phase I metabolites of this compound and their corresponding theoretical exact masses, which would be the targets for identification in an HRMS analysis.
| Metabolite Name | Metabolic Reaction | Molecular Formula | Theoretical Exact Mass (m/z) [M+H]⁺ |
| 4'-Hydroxy-3'-methoxypropiophenone | O-Deisobutylation | C₁₀H₁₂O₃ | 181.0859 |
| 4'-iso-Butoxy-3'-hydroxypropiophenone | O-Demethylation | C₁₃H₁₈O₃ | 223.1329 |
| 1-(4'-iso-Butoxy-3'-methoxyphenyl)propan-1-ol | Ketone Reduction | C₁₄H₂₂O₃ | 239.1642 |
| 4'-iso-Butoxy-3'-methoxy-5'-hydroxypropiophenone | Aromatic Hydroxylation | C₁₄H₂₀O₄ | 253.1434 |
This interactive table outlines hypothetical metabolites for research purposes.
NMR Spectroscopy for Structural Elucidation of Metabolites or Interaction Products
While HRMS provides the elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the definitive structural elucidation of novel compounds, including metabolites or products of interaction studies. Techniques such as ¹H NMR, ¹³C NMR, and two-dimensional NMR (e.g., COSY, HSQC, HMBC) provide detailed information about the chemical environment of each atom, allowing for the unambiguous determination of molecular structure and stereochemistry.
For this compound, ¹H NMR would show characteristic signals for the aromatic protons, the methoxy (B1213986) group, the isobutoxy group, and the propiophenone (B1677668) side chain. chemicalbook.com Following isolation of a metabolite, comparison of its NMR spectrum to that of the parent compound would reveal structural changes. For example, the disappearance of the methoxy signal (around 3.8-3.9 ppm) and the appearance of a new phenolic proton signal would confirm O-demethylation. Similarly, changes in the chemical shifts and splitting patterns of the protons on the propanone side chain would indicate ketone reduction.
The following table provides predicted ¹H NMR chemical shifts for the parent compound in a typical deuterated solvent like CDCl₃.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (H-2', H-5', H-6') | 6.9 - 7.6 | Multiplet |
| Methoxy (-OCH₃) | ~3.9 | Singlet |
| Isobutoxy (-OCH₂) | ~3.8 | Doublet |
| Propiophenone (-CH₂) | ~2.9 | Quartet |
| Isobutoxy (-CH) | ~2.1 | Multiplet |
| Propiophenone (-CH₃) | ~1.2 | Triplet |
| Isobutoxy (-CH₃)₂ | ~1.0 | Doublet |
This interactive table presents predicted NMR data for research illustration.
Chromatographic Methods (HPLC, GC) for Purity Assessment and Isolation in Research Contexts
Chromatographic techniques are fundamental for assessing the purity of synthesized this compound and for isolating it from reaction mixtures or biological extracts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used.
HPLC: Reversed-phase HPLC is particularly well-suited for a moderately polar compound like this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water (often with a pH modifier like formic acid or a buffer) would provide excellent separation of the main compound from impurities or related substances. ptfarm.pl UV detection is typically used, leveraging the compound's aromatic ketone chromophore.
GC: Due to its volatility, GC can also be an effective method for purity analysis. A non-polar or medium-polarity capillary column (e.g., DB-1 or DB-5) would be appropriate. nist.gov The sample is vaporized and separated based on boiling point and interaction with the stationary phase, with detection commonly performed by a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS).
The table below outlines typical starting conditions for these chromatographic methods in a research setting.
| Parameter | HPLC Method Example | GC Method Example |
| Column | C18, 250 x 4.6 mm, 5 µm | DB-5, 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase/Carrier Gas | Acetonitrile:Water (60:40) | Helium |
| Flow Rate/Gas Flow | 1.0 mL/min | 1.0 mL/min |
| Temperature | Ambient (e.g., 25 °C) | Inlet: 250 °C, Oven: 150 °C to 280 °C ramp |
| Detector | UV at 275 nm | FID at 300 °C |
This interactive table provides example chromatographic conditions for research use.
Spectroscopic Techniques (UV-Vis, IR, Fluorescence) for Real-Time Interaction Monitoring in Research
Spectroscopic techniques provide valuable information on the electronic and vibrational properties of this compound and can be used to monitor its interactions with biomolecules in real-time.
UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions. The substituted propiophenone structure is expected to have a distinct absorption maximum (λmax) due to its aromatic system and carbonyl group, which can be used for quantification and to study interactions that perturb the chromophore.
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds. It is highly effective for confirming functional groups. The spectrum of this compound would show characteristic absorption bands for the carbonyl (C=O) stretch, aromatic C=C bonds, and C-O ether linkages. nist.govchemicalbook.com
Fluorescence Spectroscopy: While the native fluorescence of this compound may be weak, it can be a highly sensitive technique. Interactions with macromolecules (e.g., proteins) can sometimes enhance fluorescence. Alternatively, derivatization with a fluorescent tag could enable highly sensitive detection and monitoring in research assays.
Key spectroscopic features are summarized in the table below.
| Spectroscopic Technique | Parameter | Predicted Value/Region |
| UV-Vis | λmax in Methanol | ~275 - 285 nm |
| IR | Carbonyl (C=O) Stretch | ~1670 - 1690 cm⁻¹ |
| IR | Aromatic C-O Stretch | ~1200 - 1275 cm⁻¹ |
| IR | Alkyl C-O Stretch | ~1050 - 1150 cm⁻¹ |
This interactive table highlights key spectroscopic data for research characterization.
Development of Bioanalytical Assays for Compound Quantification in Cell Culture and Animal Research Samples (Mechanistic, not clinical)
To investigate the mechanism of action of this compound in non-clinical research, it is essential to develop sensitive and specific bioanalytical assays to quantify its concentration in matrices like cell lysates, culture media, or animal plasma and tissues. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for this purpose due to its superior sensitivity and selectivity.
The development of an LC-MS/MS assay involves several key steps:
Sample Preparation: Efficient extraction of the analyte from the biological matrix while removing interfering substances like proteins and phospholipids. Methods include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
Chromatographic Separation: A rapid HPLC or UHPLC method to separate the analyte from matrix components before it enters the mass spectrometer.
Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The parent ion (precursor ion, Q1), which corresponds to the protonated molecule [M+H]⁺, is selected and fragmented. A specific product ion (Q3) is then monitored. This precursor-to-product ion transition is highly specific to the compound.
The table below describes a hypothetical LC-MS/MS method for quantifying this compound.
| Assay Parameter | Description |
| Biological Matrix | Cell Culture Media, Animal Plasma |
| Sample Preparation | Protein precipitation with acetonitrile, followed by centrifugation. |
| LC Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase | Gradient of 0.1% Formic Acid in Water and 0.1% Formic Acid in Acetonitrile |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Q1/Q3) | 237.1 -> 165.1 (Hypothetical transition based on loss of the propiophenone side chain) |
| Internal Standard | A structurally similar compound, ideally a stable isotope-labeled version. |
This interactive table outlines a potential bioanalytical method for research quantification.
Applications and Future Research Directions of 4 Iso Butoxy 3 Methoxypropiophenone As a Chemical Probe
Utility as a Specific Research Probe for Biological Target Validation
A chemical probe is a small molecule that selectively interacts with a specific protein or other biomolecule, enabling the study of that target's function in a cellular or organismal context. The validation of a biological target is a critical step in the drug discovery process. While direct biological targets of 4'-iso-Butoxy-3'-methoxypropiophenone have not been explicitly identified in the available literature, the propiophenone (B1677668) scaffold is a known pharmacophore in various biologically active compounds.
For instance, derivatives of propiophenone have been synthesized and evaluated for their potential as antidiabetic and anticancer agents. nih.govnih.gov These studies suggest that the propiophenone core can serve as a template for designing molecules that interact with specific biological targets, such as enzymes or receptors, involved in these diseases. The 4'-isobutoxy and 3'-methoxy substitutions on the phenyl ring of this compound provide specific steric and electronic properties that could be exploited to achieve selective binding to a particular target. The development of such a selective probe would be invaluable for validating the role of its target protein in disease progression.
Role in Unveiling Novel Biological Pathways or Mechanisms
By modulating the activity of a specific biological target, a chemical probe can help to uncover its downstream effects and its role within broader signaling or metabolic pathways. The parent compound, propiophenone, is known to be an intermediate in the synthesis of pharmaceuticals like phenmetrazine. wikipedia.org This historical context underscores the potential of propiophenone derivatives to interact with biological systems.
Should this compound be found to have a specific cellular activity, it could be used to perturb biological systems and identify novel pathways. For example, if the compound were to show a specific cytotoxic effect on cancer cells, further studies could elucidate the mechanism of cell death, potentially revealing new therapeutic strategies. The unique substitution pattern of this compound could lead to interactions with previously uncharacterized proteins or pathways.
Potential as a Starting Point for Rational Design of Chemical Biology Tools
Rational drug design and the development of chemical biology tools often begin with a "hit" compound that displays an interesting biological activity. This compound, with its synthetically accessible structure, represents a promising starting point for such endeavors. The propiophenone scaffold can be readily modified through established chemical reactions, allowing for the systematic exploration of structure-activity relationships (SAR).
Medicinal chemists could use computational modeling to predict how modifications to the isobutoxy and methoxy (B1213986) groups, or to the propiophenone core itself, might enhance binding affinity and selectivity for a target of interest. This iterative process of design, synthesis, and biological evaluation is central to the development of potent and selective chemical probes.
Contribution to the Understanding of Propiophenone Class Chemistry and Biology
The study of this compound would contribute to the broader understanding of the chemical and biological properties of the propiophenone class of compounds. Propiophenones are aryl ketones that serve as versatile intermediates in organic synthesis. wikipedia.org A detailed investigation into the reactivity and biological activity of this specific derivative would add to the collective knowledge of how substitutions on the aromatic ring influence the molecule's properties.
For example, comparing the biological effects of this compound with other propiophenone derivatives could reveal important insights into the SAR of this chemical class. This knowledge can then be applied to the design of new compounds with tailored properties for various research and therapeutic applications.
Unexplored Derivatizations and Their Potential for Expanded Research Utility
The structure of this compound offers multiple sites for chemical modification, opening up a wide range of possibilities for creating new derivatives with potentially enhanced or novel research applications.
Table of Potential Derivatizations and Their Research Utility
| Modification Site | Potential Derivatization | Potential Research Utility |
|---|---|---|
| Isobutoxy Group | Replacement with other alkoxy groups (e.g., ethoxy, propoxy) | Probing the role of steric bulk and lipophilicity in target binding. |
| Introduction of functional groups (e.g., amines, esters) | Creation of handles for attaching fluorescent tags or affinity labels for target identification. | |
| Methoxy Group | Demethylation to a hydroxyl group | Investigating the importance of hydrogen bonding interactions with the target. |
| Replacement with other electron-donating or-withdrawing groups | Modulating the electronic properties of the aromatic ring to optimize target affinity and selectivity. | |
| Propiophenone Side Chain | Modification of the ketone | Exploring the role of the carbonyl group in biological activity and creating more stable analogues. |
By systematically exploring these and other derivatizations, researchers could generate a library of compounds based on the this compound scaffold. This library could then be screened against a variety of biological targets to identify new chemical probes with diverse research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
